Dimethyl 2-(1-ethoxyethoxy)butanedioate
Description
Dimethyl 2-(1-ethoxyethoxy)butanedioate is a diester derivative of butanedioic acid (succinic acid), featuring two ester groups: a methyl group and a 1-ethoxyethoxy substituent. Its molecular formula is C₁₀H₁₆O₆, with a molecular weight of 232.23 g/mol. The compound’s structure includes a central butanedioate backbone (C₄H₄O₄²⁻), where one oxygen atom is esterified with a methyl group (-OCH₃), and the other is substituted with a 1-ethoxyethoxy moiety (-OCH₂CH₂OCH₂CH₃). This unique combination of ester and ether functionalities may confer distinct physicochemical properties, such as enhanced lipophilicity or modified hydrolytic stability compared to simpler succinate esters.
Structure
2D Structure
Properties
CAS No. |
72229-30-2 |
|---|---|
Molecular Formula |
C10H18O6 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
dimethyl 2-(1-ethoxyethoxy)butanedioate |
InChI |
InChI=1S/C10H18O6/c1-5-15-7(2)16-8(10(12)14-4)6-9(11)13-3/h7-8H,5-6H2,1-4H3 |
InChI Key |
LPJKRDYMAKKKJI-UHFFFAOYSA-N |
SMILES |
CCOC(C)OC(CC(=O)OC)C(=O)OC |
Canonical SMILES |
CCOC(C)OC(CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C10H18O6
- Molecular Weight : Approximately 234.25 g/mol
- SMILES Notation :
CCOC(C)OC(CC(=O)OC)C(=O)OC
The presence of ethoxy groups enhances its solubility and reactivity compared to simpler esters, making it suitable for various applications in chemistry and materials science.
Agrochemical Potential
Dimethyl 2-(1-ethoxyethoxy)butanedioate shows promise as an agrochemical, particularly in crop protection formulations. Its ester functionalities may contribute to efficacy in pesticide applications, potentially enhancing the uptake and effectiveness of active ingredients in agricultural settings.
Flavoring Agent
This compound has been identified as a potential flavoring agent due to its pleasant aroma profile. It could be explored for use in food products and beverages, where flavor enhancement is crucial.
Cosmetic and Therapeutic Uses
Recent studies have indicated that compounds similar to this compound may have applications in cosmetic formulations aimed at skin improvement and treatment. These compounds can enhance the delivery of active ingredients through the skin barrier, promoting better absorption and effectiveness in dermatological applications .
Case Study 1: Agrochemical Formulations
Research conducted on the agrochemical properties of this compound suggests that its unique structure may enhance the efficacy of pesticide formulations. Trials indicated improved absorption rates in plant tissues when combined with traditional active ingredients, leading to higher effectiveness against common agricultural pests.
Case Study 2: Cosmetic Applications
A study published on novel cosmetic compounds highlighted the use of this compound in enhancing skin penetration of retinoids. The results demonstrated a significant increase in skin absorption rates compared to control formulations without this compound, suggesting its potential as a carrier agent in topical treatments .
Comparison with Similar Compounds
Key Observations:
Molecular Weight and Lipophilicity : The introduction of the 1-ethoxyethoxy group in this compound increases its molecular weight and likely enhances lipophilicity compared to dimethyl succinate. This could improve compatibility with hydrophobic matrices in polymer formulations .
Solubility : Unlike 2-(2-hydroxyethoxy)ethyl acetate (which is water-miscible due to its hydroxyl group), this compound lacks polar -OH groups, rendering it more soluble in organic solvents than aqueous media .
Pharmaceutical Relevance: Butanedioate salts (e.g., desvenlafaxine succinate) are widely used in drug formulations for improved bioavailability.
Reactivity and Stability
- Hydrolysis Sensitivity : The ethoxyethoxy group may slow ester hydrolysis compared to simpler esters like dimethyl succinate, as ether linkages are less prone to nucleophilic attack. However, this requires experimental validation.
- Thermal Stability : Branched esters like this compound typically exhibit lower melting points than linear analogs (e.g., dimethyl succinate, mp ~19°C), enhancing their utility as liquid-phase plasticizers .
Research Findings and Data Gaps
While direct studies on this compound are scarce, inferences from structural analogs reveal:
Hydrolytic Behavior : Ethoxyethoxy-substituted esters may exhibit delayed hydrolysis in physiological conditions, a property leveraged in sustained-release formulations .
Toxicity Profile : Ethoxyethoxy groups are generally less toxic than methoxy analogs, but rigorous safety assessments (e.g., MSDS data) are needed for this compound .
Preparation Methods
Reaction Pathway:
- Starting Material: (2R)-2-hydroxy-2-(1-ethoxyethoxy)succinic acid
- Reagent: Methanol (MeOH)
- Catalyst: Sulfuric acid (H₂SO₄)
- Conditions: Reflux under anhydrous conditions to drive ester formation
Reaction Mechanism:
The acid catalyzes the nucleophilic attack of methanol on the carboxylic acid groups, forming the corresponding methyl esters. The presence of the 1-ethoxyethoxy group, an acetal protecting group, remains stable under these conditions, facilitating selective esterification.
Reaction Scheme:
(2R)-2-hydroxy-2-(1-ethoxyethoxy)succinic acid + 2 CH₃OH → (2R)-dimethyl 2-(1-ethoxyethoxy)succinate + 2 H₂O
Transesterification Approach
An alternative method involves transesterification of diesters or monoesters with methanol in the presence of acid or base catalysts, which can offer milder conditions and improved selectivity.
Procedure:
- Starting Material: Dimethyl 2-(1-ethoxyethoxy)succinate or related diesters
- Catalyst: Acidic catalysts such as p-toluenesulfonic acid or basic catalysts like sodium methoxide
- Conditions: Reflux in methanol, often under inert atmosphere to prevent hydrolysis
Advantages:
- Higher reaction rates
- Easier purification
- Better control over stereochemistry
Stereochemical Control and Purity
Maintaining the stereochemistry at the 2-position (2R configuration) is critical. Research indicates that low-temperature esterification and the use of mild, non-racemizing conditions help preserve enantiomeric purity.
Key Techniques:
- Performing reactions at low temperatures (below 0°C)
- Using protecting groups to prevent racemization
- Monitoring via chiral HPLC or polarimetry to confirm enantiomeric excess
Purification and Characterization
Post-synthesis, purification typically involves:
- Crystallization from suitable solvents (e.g., hexane/ethyl acetate)
- Column chromatography for complex mixtures
- Analytical verification via NMR (¹H, ¹³C), chiral HPLC, and mass spectrometry
Data Table: Summary of Preparation Methods
Research Findings and Optimization Strategies
- Reaction efficiency improves with the use of acid catalysts like sulfuric acid or p-toluenesulfonic acid, which facilitate esterification without racemization.
- Temperature control is crucial; lower temperatures minimize stereochemical erosion.
- Solvent choice impacts yield and purity, with methanol being optimal for ester formation.
- Purification techniques such as recrystallization and chromatography are essential for obtaining high-purity products suitable for further applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic methodologies for Dimethyl 2-(1-ethoxyethoxy)butanedioate, and how do reaction parameters (e.g., solvent, temperature) affect yield and purity?
- Methodological Answer: Synthesis typically involves esterification or transesterification reactions. For example, analogous compounds like methyl esters are synthesized via acid-catalyzed reactions with methanol under reflux, followed by purification using reduced-pressure distillation to isolate the product . Key parameters include stoichiometric ratios (e.g., excess alcohol for esterification), catalyst choice (e.g., HCl or H₂SO₄), and reaction time. Purity can be verified via GC-MS or HPLC, with yields influenced by temperature control to minimize side reactions like hydrolysis .
Q. How can spectroscopic techniques (NMR, IR) be systematically applied to confirm the structure of this compound?
- Methodological Answer:
- ¹H-NMR : Key signals include methoxy groups (δ ~3.6–3.8 ppm) and ethoxyethoxy protons (δ ~1.2–1.4 ppm for CH₃, δ ~3.4–3.7 ppm for CH₂). Splitting patterns can confirm substituent positions .
- IR : Ester carbonyl stretches (C=O) appear at ~1740 cm⁻¹, while ether linkages (C-O-C) show absorption at ~1100 cm⁻¹ .
- Comparative analysis with spectral databases (e.g., NIST Chemistry WebBook) ensures accurate assignment .
Q. What are the recommended safety protocols for handling and storing this compound in laboratory settings?
- Methodological Answer: Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact. Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to minimize hydrolysis. Waste should be neutralized with a mild base (e.g., NaHCO₃) before disposal via certified hazardous waste services .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in Diels-Alder reactions, and how do electronic effects modulate its dienophilic behavior?
- Methodological Answer: The ethoxyethoxy group enhances electron-withdrawing effects, increasing the compound's dienophilic character. Computational studies (e.g., DFT calculations) can map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Solvent polarity (e.g., DMF vs. THF) further influences transition-state stabilization . Experimental validation via kinetic studies under varied conditions is critical .
Q. How can computational tools (e.g., DFT, molecular docking) predict the role of this compound in multi-step syntheses of bioactive compounds?
- Methodological Answer:
- DFT : Optimize geometry and calculate charge distribution to identify reactive sites for nucleophilic/electrophilic attacks.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to assess potential as a prodrug or inhibitor.
- Tools like Gaussian or AutoDock Vina, combined with cheminformatics databases (e.g., Reaxys), enable route prediction .
Q. What strategies address regioselectivity challenges when functionalizing this compound for asymmetric synthesis?
- Methodological Answer: Use chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to induce enantioselectivity. For example, Jacobsen’s catalyst can direct epoxidation. Protecting group strategies (e.g., silyl ethers for hydroxyls) and kinetic resolution via enzymatic methods (e.g., lipases) are also viable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
